molecular formula C11H11N3O3 B11876729 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid

9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid

Número de catálogo: B11876729
Peso molecular: 233.22 g/mol
Clave InChI: DQNFOWCJQDBFSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid is a sophisticated heterocyclic building block designed for professional research and development, particularly in the field of medicinal chemistry. Compounds based on the azolo[a]quinazoline scaffold are of significant interest in drug discovery due to their wide range of potential biological activities . The fusion of a pyrazole ring with a partially saturated quinazoline core creates a versatile pharmacophore that can be fine-tuned for interaction with various biological targets. This specific derivative, featuring a carboxylic acid and a hydroxy group, offers multiple sites for further chemical modification, making it a valuable intermediate for the synthesis of novel chemical entities. Researchers can leverage this compound in the design of new therapeutic agents, as azolo[a]quinazoline systems have demonstrated potential in the development of anticancer, antibacterial, and anti-inflammatory agents . The structural motif is a common feature in libraries of bioactive small molecules, and its exploration can provide valuable structure-activity relationship (SAR) data . The presence of the carboxylic acid group enhances the molecule's utility in creating amide or ester derivatives, facilitating its incorporation into larger, more complex structures. This product is intended for use by qualified professionals in a controlled laboratory setting. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. It is not for use in humans or animals.

Propiedades

Fórmula molecular

C11H11N3O3

Peso molecular

233.22 g/mol

Nombre IUPAC

9-oxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-3-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c15-10-6-3-1-2-4-8(6)13-9-7(11(16)17)5-12-14(9)10/h5,12H,1-4H2,(H,16,17)

Clave InChI

DQNFOWCJQDBFSD-UHFFFAOYSA-N

SMILES canónico

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C(=O)O

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 9-hidroxi-5,6,7,8-tetrahidropirazolo[5,1-b]quinazolina-3-carboxílico suele implicar reacciones multicomponentes. Un método común incluye la reacción de arilhidrazopirazoles con aldehídos aromáticos y ciclohexano-1,4-diona . La reacción se lleva a cabo en un disolvente como el 1,4-dioxano con trietilamina como base . El producto resultante se purifica y caracteriza mediante datos analíticos y espectrales .

Métodos de producción industrial

Aunque los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de disolventes y reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala, como la cristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 9-hidroxi-5,6,7,8-tetrahidropirazolo[5,1-b]quinazolina-3-carboxílico experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Productos principales

Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinazolina con grupos hidroxilo o carbonilo adicionales, mientras que la reducción podría producir derivados más saturados .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of pyrazoloquinazoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Features
9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid -OH (C9), -COOH (C3) C₁₁H₁₁N₃O₃ (estimated) Polar groups enhance solubility; potential for kinase inhibition .
9-Trifluoromethyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-2-carboxylic acid -CF₃ (C9), -COOH (C2) C₁₂H₁₀F₃N₃O₂ Lipophilic CF₃ group improves membrane permeability; GHS07 hazard (skin/eye irritant) .
9-Chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carbonitrile -Cl (C9), -CN (C3) C₁₁H₁₀ClN₅ Electron-withdrawing Cl and CN groups may enhance electrophilic reactivity .
8-Anilino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylic acid -NHPh (C8), -CH₃ (N1), -COOH (C3) C₁₈H₁₇N₅O₂ CDK2 inhibitor with distinct pyrazole fusion (4,3-h vs. 5,1-b); anilino group enhances target binding .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the 9-hydroxy and trifluoromethyl analogs enhances aqueous solubility compared to nitrile derivatives (e.g., 9-chloro-3-carbonitrile) .
  • Stability : Electron-withdrawing groups (e.g., -CF₃, -Cl) may increase metabolic stability but reduce bioavailability due to higher molecular weight .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid, and how are intermediates characterized?

  • Methodology : The synthesis often begins with halogenated precursors, such as 9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carbonitrile. Nucleophilic substitution reactions are employed to introduce hydroxyl groups. For example, treatment with sodium methoxide (MeONa) in methanol at room temperature replaces chlorine with methoxy groups, followed by hydrolysis to yield the carboxylic acid moiety .
  • Characterization : Post-synthesis, intermediates are purified via preparative thin-layer chromatography (TLC) or column chromatography. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key spectral markers include aromatic proton environments in the quinazoline ring and carboxy proton signals .

Q. How is the purity and stability of this compound validated under storage conditions?

  • Analytical Protocols :

  • Purity : Assessed via reverse-phase HPLC with UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade material.
  • Stability : Accelerated stability studies (40°C/75% relative humidity) over 4 weeks monitor degradation using LC-MS. The compound is hygroscopic; storage in desiccated environments at -20°C is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

  • Case Example : Discrepancies in anti-inflammatory activity (e.g., carrageenan-induced edema models) may arise from structural analogs or assay conditions.
  • Resolution Strategies :

Structural Verification : Confirm the absence of regioisomers or byproducts (e.g., via 2D NMR or X-ray crystallography).

Dose-Response Analysis : Compare IC₅₀ values across studies, accounting for differences in cell lines (e.g., RAW 264.7 macrophages vs. primary neutrophils).

Target Engagement Assays : Use biophysical methods (surface plasmon resonance) to validate binding affinity to proposed targets like KDM5 enzymes .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Chemical Modifications :

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide hydrochloride increased solubility by 12-fold in PBS) .
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves membrane permeability, with in situ hydrolysis restoring activity .
    • Formulation Approaches : Nanoemulsions or cyclodextrin complexes achieve >80% bioavailability in rodent pharmacokinetic studies .

Q. How do computational models predict the binding mode of this compound to kinase targets like KDM5, and what experimental validation is required?

  • In Silico Workflow :

Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with KDM5's catalytic JmjC domain. Prioritize poses with hydrogen bonds to Fe²⁺-coordinating residues (His/Glu).

Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement.

  • Experimental Validation :

  • Enzyme Inhibition Assays : Measure IC₅₀ in KDM5-demethylation assays (α-ketoglutarate-dependent), correlating with computational ΔG values .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.